Shp2/hdac-IN-1

Description

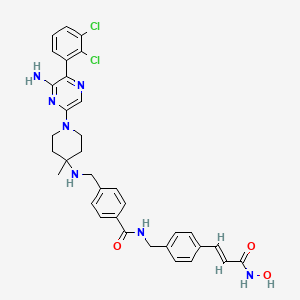

Structure

3D Structure

Properties

Molecular Formula |

C34H35Cl2N7O3 |

|---|---|

Molecular Weight |

660.6 g/mol |

IUPAC Name |

4-[[[1-[6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl]-4-methylpiperidin-4-yl]amino]methyl]-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide |

InChI |

InChI=1S/C34H35Cl2N7O3/c1-34(15-17-43(18-16-34)28-21-38-31(32(37)41-28)26-3-2-4-27(35)30(26)36)40-20-24-9-12-25(13-10-24)33(45)39-19-23-7-5-22(6-8-23)11-14-29(44)42-46/h2-14,21,40,46H,15-20H2,1H3,(H2,37,41)(H,39,45)(H,42,44)/b14-11+ |

InChI Key |

CJJLAWVMRURPRM-SDNWHVSQSA-N |

Isomeric SMILES |

CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)NCC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)/C=C/C(=O)NO |

Canonical SMILES |

CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)NCC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)C=CC(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Shp2/HDAC-IN-1

This technical guide provides a comprehensive overview of the dual inhibitor Shp2/HDAC-IN-1, also identified as compound 8t in seminal research. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical properties, biological activity, and the experimental methodologies used for its characterization.

Chemical Structure and Properties

This compound is a novel small molecule designed as a dual inhibitor of Src homology-2 domain-containing phosphatase 2 (Shp2) and histone deacetylase (HDAC).

Chemical Formula: C₃₄H₃₅Cl₂N₇O₃

Molecular Weight: 660.59 g/mol

CAS Number: 2831230-38-5

Quantitative Biological Activity

This compound has demonstrated potent inhibitory activity against both Shp2 and HDAC1. The key quantitative data are summarized in the table below.

| Target | IC₅₀ (nM) |

| Shp2 | 20.4 |

| HDAC1 | 25.3 |

Table 1: Inhibitory activity of this compound against Shp2 and HDAC1.

Signaling Pathways

The dual inhibition of Shp2 and HDAC by this compound impacts multiple critical signaling pathways implicated in cancer cell proliferation, survival, and immune evasion. Shp2 is a key downstream effector of various receptor tyrosine kinases (RTKs) and positively regulates the RAS/MAPK pathway. HDACs are crucial epigenetic modifiers that regulate the expression of tumor suppressor genes and other proteins involved in cell cycle control and apoptosis. The simultaneous inhibition of these two targets is a promising strategy for cancer therapy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Shp2 Inhibition Assay

A fluorescence-based assay is utilized to determine the inhibitory activity of compounds against Shp2.

Protocol Details:

-

Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, and 0.05% BSA.

-

Enzyme and Inhibitor Incubation: Recombinant human Shp2 enzyme is added to the wells of a microplate. Subsequently, varying concentrations of this compound or a vehicle control (DMSO) are added. The plate is then pre-incubated at room temperature for 15 minutes to allow for inhibitor binding.

-

Substrate Addition and Measurement: The enzymatic reaction is initiated by the addition of the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). The fluorescence intensity is measured kinetically over 30 minutes using a microplate reader with excitation at 340 nm and emission at 450 nm.

-

Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

HDAC1 Inhibition Assay

A commercially available fluorometric HDAC assay kit is typically used to determine the inhibitory activity against HDAC1.

Dual Inhibition of SHP2 and HDAC: A Technical Guide to Shp2/hdac-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel dual inhibitor, Shp2/hdac-IN-1 (also referred to as compound 8t). This molecule was developed as a potent agent targeting both Src homology-2 domain-containing phosphatase 2 (SHP2) and histone deacetylase (HDAC), two critical targets in oncology and immuno-oncology. This document summarizes the quantitative data, details key experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Core Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity against its targets and its anti-proliferative effects.

Table 1: In Vitro Enzymatic Inhibition of this compound [1]

| Target | IC50 (nM) |

| SHP2 | 20.4 |

| HDAC1 | 25.3 |

| HDAC2 | 30.1 |

| HDAC3 | 45.7 |

| HDAC6 | 33.5 |

Table 2: In Vitro Anti-proliferative Activity of this compound [1]

| Cell Line | Cancer Type | IC50 (nM) |

| MV4-11 | Acute Myeloid Leukemia | 58.6 |

| KYSE-520 | Esophageal Squamous Cell Carcinoma | 150.2 |

| HCT116 | Colorectal Carcinoma | Not specified |

| 4T1 | Breast Cancer | Not specified |

Table 3: In Vivo Antitumor Efficacy of this compound in a MV4-11 Xenograft Model [1]

| Treatment Group | Dosage | Tumor Growth Inhibition (%) |

| This compound | 50 mg/kg | 75.3 |

| SHP099 (SHP2 inhibitor) | 50 mg/kg | 45.2 |

| SAHA (HDAC inhibitor) | 50 mg/kg | 48.7 |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by simultaneously targeting two key signaling nodes. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers. HDACs are a class of enzymes that remove acetyl groups from histones and other proteins, leading to chromatin condensation and repression of tumor suppressor genes.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and evaluation of this compound are provided below.

In Vitro SHP2 Enzymatic Assay[1][2][3][4]

This assay measures the ability of a compound to inhibit the phosphatase activity of SHP2.

-

Principle: The assay utilizes a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), which upon dephosphorylation by SHP2, produces a fluorescent product (DiFMU). The increase in fluorescence is proportional to SHP2 activity.

-

Reagents:

-

Recombinant human SHP2 enzyme

-

DiFMUP substrate

-

Assay buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 5 mM DTT, and 0.05% BSA.

-

This compound (or other test compounds)

-

Stop solution (e.g., sodium orthovanadate)

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

-

In a 96-well black plate, add the SHP2 enzyme to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.

-

Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm over time using a fluorescence plate reader.

-

The reaction can be stopped by adding a stop solution.

-

Calculate the rate of reaction and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vitro HDAC1 Enzymatic Assay[1][5][6][7][8]

This assay quantifies the inhibition of HDAC1 deacetylase activity.

-

Principle: A fluorogenic substrate, Boc-Lys(Ac)-AMC, is used. HDAC1 deacetylates the substrate, which is then cleaved by trypsin to release a fluorescent aminomethylcoumarin (AMC) group. The fluorescence intensity is directly proportional to the HDAC1 activity.

-

Reagents:

-

Recombinant human HDAC1 enzyme

-

Boc-Lys(Ac)-AMC substrate

-

Assay buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

-

This compound (or other test compounds)

-

Trypsin solution (as a developer)

-

Stop solution (e.g., Trichostatin A)

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the HDAC1 enzyme.

-

Add the diluted inhibitor or vehicle control and incubate.

-

Add the Boc-Lys(Ac)-AMC substrate to start the reaction and incubate at 37°C for a specified time (e.g., 1 hour).

-

Stop the deacetylation reaction by adding a stop solution.

-

Add the trypsin developer solution and incubate at room temperature for 15-30 minutes to allow for the release of the fluorophore.

-

Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Calculate the IC50 value as described for the SHP2 assay.

-

In Vitro Anti-proliferative Assay (MTT Assay)[1]

This assay determines the effect of this compound on the proliferation of cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

-

Reagents:

-

Cancer cell lines (e.g., MV4-11, KYSE-520)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

-

In Vivo Tumor Xenograft Study[1]

This study evaluates the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time to assess the compound's efficacy.

-

Animal Model:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

-

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (e.g., MV4-11) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomly assign the mice to different treatment groups: vehicle control, this compound, and positive controls (e.g., SHP099 and SAHA).

-

Administer the treatments according to a pre-defined schedule and route (e.g., daily intraperitoneal injection).

-

Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length × width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the discovery and preclinical evaluation of a dual inhibitor like this compound.

References

A Technical Guide to the Pharmacophore Fusion Strategy for Developing Shp2/HDAC Dual Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacophore fusion strategy employed in the design and development of dual inhibitors targeting Src homology-2 domain-containing phosphatase 2 (Shp2) and histone deacetylases (HDACs). The core of this approach is the synergistic combination of pharmacophoric elements from known inhibitors of both targets to create a single molecule with potent dual activity. This guide will detail the quantitative data, experimental protocols, and underlying biological pathways associated with the lead compound, Shp2/hdac-IN-1 (also referred to as compound 8t in seminal research), a first-in-class small molecule Shp2/HDAC dual inhibitor.[1]

Introduction: The Rationale for Dual Shp2/HDAC Inhibition

Both Shp2 and HDACs are recognized as significant targets in oncology. Shp2, a non-receptor protein tyrosine phosphatase, is a critical positive regulator of the RAS/ERK signaling pathway, which is frequently hyperactivated in various cancers.[2][3] HDACs, a class of enzymes that remove acetyl groups from histones and other proteins, play a crucial role in the epigenetic regulation of gene expression. Their dysregulation in cancer can lead to the silencing of tumor suppressor genes.[4][5]

The pharmacophore fusion strategy is a rational drug design approach that combines the key structural features responsible for the biological activity of two different ligands into a single hybrid molecule. In the case of this compound, this involved the fusion of the pharmacophore of an allosteric Shp2 inhibitor (SHP099) and a pan-HDAC inhibitor (SAHA).[1] This approach is predicated on the observation of a synergistic anti-proliferative effect when Shp2 and HDAC inhibitors are used in combination.[1]

Quantitative Data: Structure-Activity Relationship (SAR)

The development of this compound involved the synthesis and evaluation of a series of compounds to optimize their dual inhibitory activity. The following table summarizes the in vitro inhibitory activities of key compounds against Shp2 and HDAC1, as well as their anti-proliferative effects on the MV4-11 human acute myeloid leukemia cell line.

| Compound | Shp2 IC50 (nM) [a] | HDAC1 IC50 (nM) [b] | MV4-11 IC50 (μM) [c] |

| SHP099 | 70 | >50000 | >10 |

| SAHA | >50000 | 20 | 0.35 |

| 8g | 45.2 | 30.1 | 0.18 |

| 8n | 35.6 | 28.7 | 0.15 |

| 8o | 32.1 | 27.5 | 0.12 |

| 8p | 28.9 | 26.8 | 0.11 |

| 8q | 25.4 | 26.1 | 0.09 |

| 8r | 23.1 | 25.8 | 0.08 |

| 8s | 21.5 | 25.5 | 0.07 |

| 8t (this compound) | 20.4 | 25.3 | 0.06 |

[a] In vitro inhibitory activity against full-length human Shp2 protein. [b] In vitro inhibitory activity against human HDAC1 enzyme. [c] In vitro anti-proliferative activity determined by MTT assay after 72 hours of treatment.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the development of this compound.

Shp2 Phosphatase Activity Assay

This assay quantifies the enzymatic activity of Shp2 by measuring the dephosphorylation of a fluorogenic substrate.

Materials:

-

Full-length human Shp2 protein

-

6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA, and 0.05% BSA

-

Test compounds (e.g., this compound)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of Shp2 protein in Assay Buffer.

-

Add 25 μL of the Shp2 solution to the wells of the 96-well plate.

-

Add 25 μL of the test compound at various concentrations (or vehicle control) to the wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding 50 μL of DiFMUP solution to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Continue to measure the fluorescence every 5 minutes for a total of 60 minutes.

-

Calculate the rate of the reaction (increase in fluorescence over time).

-

Determine the IC50 values by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

HDAC Enzymatic Assay

This fluorometric assay measures the activity of HDAC enzymes.

Materials:

-

Recombinant human HDAC1 enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

Test compounds

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Add 50 μL of HDAC Assay Buffer to the wells of the 96-well plate.

-

Add 10 μL of the test compound at various concentrations (or vehicle control).

-

Add 20 μL of the HDAC1 enzyme solution and incubate at 37°C for 30 minutes.

-

Add 20 μL of the fluorogenic HDAC substrate and incubate at 37°C for 60 minutes.

-

Stop the reaction by adding 50 μL of the developer solution.

-

Incubate at room temperature for 15 minutes.

-

Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Calculate the IC50 values by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

In Vitro Anti-proliferative MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

MV4-11 cells (or other cancer cell lines)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well clear microplate

-

Test compounds

Procedure:

-

Seed the cells in a 96-well plate at a density of 5 x 10^3 cells per well in 100 μL of medium.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

-

Treat the cells with various concentrations of the test compounds (or vehicle control) and incubate for 72 hours.

-

Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The dual inhibition of Shp2 and HDACs impacts multiple oncogenic signaling pathways. The following diagrams illustrate the key mechanisms of action.

Caption: Shp2-Mediated RAS/ERK Pathway Activation.

Caption: HDAC-Mediated Gene Silencing.

Experimental and Logical Workflows

The development of this compound followed a structured drug discovery workflow, from initial concept to preclinical evaluation.

Caption: Drug Discovery Workflow for Shp2/HDAC Dual Inhibitors.

Caption: Pharmacophore Fusion Strategy.

References

- 1. Discovery of Novel Src Homology-2 Domain-Containing Phosphatase 2 and Histone Deacetylase Dual Inhibitors with Potent Antitumor Efficacy and Enhanced Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of SHP2-mediated dephosphorylation of Ras suppresses oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MDM2–HDAC1-mediated deacetylation of p53 is required for its degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

Cellular Targets of Shp2/HDAC-IN-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shp2/HDAC-IN-1 is a novel dual-targeting inhibitor that demonstrates potent activity against both the Src homology 2 domain-containing phosphatase 2 (Shp2) and histone deacetylases (HDACs). This unique pharmacological profile positions it as a promising candidate for cancer immunotherapy research, leveraging the distinct and synergistic roles of its targets in oncogenesis and immune regulation. This technical guide provides a comprehensive overview of the known cellular targets of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways and experimental workflows.

Core Cellular Targets and Mechanism of Action

This compound is designed to concurrently inhibit two critical classes of enzymes involved in cell signaling and gene regulation.

-

Shp2 (PTPN11): A non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1][2] By dephosphorylating key signaling molecules, Shp2 is involved in cell growth, proliferation, differentiation, and survival.[3][4] Dysregulation of Shp2 activity is implicated in various cancers.[2]

-

Histone Deacetylases (HDACs): A class of enzymes that remove acetyl groups from histones and other non-histone proteins.[5] This deacetylation leads to a more condensed chromatin structure, generally resulting in transcriptional repression.[6] HDAC inhibitors cause hyperacetylation of histones, leading to a more open chromatin state and altered gene expression.[6] They can also affect the function of non-histone proteins involved in processes like cell cycle regulation and apoptosis.[7]

The dual inhibition by this compound is intended to provide a multi-pronged attack on cancer cells by simultaneously disrupting key growth signaling pathways and epigenetically reprogramming the tumor microenvironment to enhance anti-tumor immunity.[8]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

| Enzymatic Inhibition | IC50 (nM) |

| Shp2 | 20.4[8] |

| HDAC1 | 25.3[8] |

Table 1: In Vitro Enzymatic Inhibition of this compound

| Cell Line | Cancer Type | Proliferation IC50 (µM) |

| BxPC-3 | Pancreatic Cancer | 0.07 - 3.92 (range for multiple cell lines)[8] |

| SW1990 | Pancreatic Cancer | 0.07 - 3.92 (range for multiple cell lines)[8] |

| AsPC-1 | Pancreatic Cancer | 0.07 - 3.92 (range for multiple cell lines)[8] |

| MV4-11 | Acute Myeloid Leukemia | 0.07 - 3.92 (range for multiple cell lines)[8] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| In Vivo Xenograft Model | Dosage | Tumor Growth Inhibition (TGI %) |

| MV4-11 | 40 mg/kg, p.o. | 64.0[8] |

| 4T1 | 40 mg/kg, p.o. | Data not specified[8] |

Table 3: In Vivo Efficacy of this compound

Signaling Pathways and Cellular Processes Affected

Based on its dual targets, this compound is predicted to modulate a wide array of cellular signaling pathways and processes.

Shp2-Mediated Signaling Pathways

Inhibition of Shp2 by this compound is expected to attenuate downstream signaling from various receptor tyrosine kinases (RTKs).[4] This primarily impacts the RAS-MAPK pathway, which is a critical driver of cell proliferation.[2] By preventing the dephosphorylation of docking proteins, Shp2 inhibition can block the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK.[1] Shp2 also positively regulates the PI3K-AKT pathway, which is crucial for cell survival and growth.[4] Furthermore, Shp2 can modulate the JAK-STAT signaling pathway, which is involved in immune responses and hematopoiesis.[9]

Figure 1: Simplified diagram of the Shp2-mediated RAS-MAPK signaling pathway and the inhibitory action of this compound.

HDAC-Mediated Cellular Processes

The HDAC inhibitory activity of this compound leads to an increase in the acetylation of histone and non-histone proteins.[8] Increased histone acetylation results in a more relaxed chromatin structure, which can lead to the re-expression of silenced tumor suppressor genes.[6] Key non-histone targets of HDACs include transcription factors like p53, whose acetylation can enhance its stability and pro-apoptotic function.[5] Another important substrate is α-tubulin; its hyperacetylation can disrupt microtubule dynamics and inhibit cell division.[8]

Figure 2: Overview of the cellular effects of HDAC inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the cellular targets and effects of this compound.

Shp2 Phosphatase Activity Assay (Fluorogenic)

This assay measures the enzymatic activity of Shp2 by detecting the fluorescence generated from the dephosphorylation of a fluorogenic substrate.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween® 20.[10]

-

Shp2 Enzyme Solution: Prepare a working solution of full-length Shp2 at 0.625 nM in assay buffer. For full-length Shp2, pre-incubate with a dually phosphorylated IRS-1 peptide (500 nM final concentration) for 20 minutes to activate the enzyme.[10]

-

Substrate Solution: Prepare a solution of 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) in assay buffer. The final concentration in the assay will typically be around the Km value.

-

Inhibitor Solution: Prepare serial dilutions of this compound in assay buffer.

-

-

Assay Procedure:

-

Add 5 µL of the inhibitor solution or vehicle control to the wells of a 384-well plate.

-

Add 20 µL of the Shp2 enzyme solution to each well and incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the DiFMUP substrate solution.

-

Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm every minute for 30-60 minutes using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).

-

Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

HDAC Activity Assay (Fluorogenic)

This assay quantifies HDAC activity by measuring the fluorescence produced from the deacetylation of a fluorogenic substrate, followed by enzymatic cleavage.

-

Reagent Preparation:

-

HDAC Assay Buffer: Prepare as recommended by the manufacturer (e.g., from a commercial kit).

-

HDAC Enzyme Source: Use either purified recombinant HDAC1 or nuclear extracts from cultured cells.

-

Substrate Solution: Use a commercially available fluorogenic HDAC substrate such as Boc-Lys(Ac)-AMC.

-

Developer Solution: A solution containing a protease (e.g., trypsin) and an HDAC inhibitor (e.g., Trichostatin A) to stop the HDAC reaction and cleave the deacetylated substrate.[11]

-

Inhibitor Solution: Prepare serial dilutions of this compound in HDAC assay buffer.

-

-

Assay Procedure:

-

Add 10 µL of the inhibitor solution or vehicle control to the wells of a 96-well plate.

-

Add 40 µL of the HDAC enzyme source to each well.

-

Initiate the reaction by adding 50 µL of the substrate solution and incubate at 37°C for 30-60 minutes.

-

Stop the reaction and develop the signal by adding 50 µL of the developer solution. Incubate at 37°C for 15-30 minutes.

-

Measure the fluorescence intensity at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[11]

-

-

Data Analysis:

-

Subtract the background fluorescence (no enzyme control).

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

-

Western Blot Analysis of MAPK Pathway Phosphorylation

This protocol is for detecting changes in the phosphorylation status of key proteins in the MAPK pathway, such as ERK, in response to treatment with this compound.

-

Cell Treatment and Lysis:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.[12]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-ERK) to confirm equal loading.

-

Quantify the band intensities using densitometry software.

-

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a density that will not reach confluency during the assay period.

-

Allow cells to attach overnight.

-

Treat the cells with a serial dilution of this compound and incubate for 24-72 hours.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability versus the inhibitor concentration and determine the IC50 value.

-

Figure 3: A logical workflow for the in vitro and cell-based characterization of this compound.

Conclusion

This compound is a potent dual inhibitor with significant potential in cancer research. Its ability to simultaneously target key signaling nodes in cell proliferation and survival (Shp2) and epigenetic regulators of gene expression (HDACs) provides a strong rationale for its further investigation. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers to explore the multifaceted mechanism of action of this compound and to elucidate its full therapeutic potential. Further studies are warranted to identify the complete spectrum of cellular targets and to understand the complex interplay between Shp2 and HDAC inhibition in various cancer contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]

- 10. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Dual SHP2/HDAC Inhibition: A Technical Guide to Shp2/hdac-IN-1

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant shift towards targeted therapies that address specific molecular aberrations driving tumorigenesis. A promising frontier in this domain is the development of dual-inhibitors, molecules engineered to simultaneously engage two distinct oncogenic targets. This guide delves into the core mechanisms and signaling pathway effects of Shp2/hdac-IN-1, a novel dual inhibitor targeting Src homology-2 domain-containing phosphatase 2 (SHP2) and histone deacetylases (HDACs). The synergistic potential of targeting these two crucial pathways offers a new paradigm for cancer immunotherapy and treatment.

Introduction to SHP2 and HDAC as Therapeutic Targets

SHP2 (PTPN11) is a non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS/MAPK signaling cascade.[1] It acts upstream of RAS, promoting its activation and subsequent downstream signaling, which is critical for cell proliferation and survival.[1] Aberrant SHP2 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[1][2]

Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones and other non-histone proteins.[3] This deacetylation leads to a more condensed chromatin structure, generally resulting in transcriptional repression.[3][4] Overexpression of certain HDACs is observed in numerous cancers and is associated with the silencing of tumor suppressor genes.[3] HDAC inhibitors (HDACis) have emerged as a class of epigenetic drugs that can reactivate the expression of these silenced genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][5]

The rationale for dual SHP2 and HDAC inhibition stems from the potential for synergistic anti-tumor effects.[6] While SHP2 inhibitors primarily block a key signal transduction pathway, HDAC inhibitors can reprogram the epigenetic landscape of cancer cells.

Quantitative Data on this compound

This compound, also referred to as compound 8t in foundational research, has demonstrated potent inhibitory activity against both its targets. The following table summarizes the key quantitative data reported for this dual inhibitor.[6]

| Target | IC50 (nM) | Cell Line | Notes |

| SHP2 | 20.4 | - | Biochemical assay |

| HDAC1 | 25.3 | - | Biochemical assay |

| MV4-11 | - | MV4-11 | Demonstrated synergistic antiproliferation effect when SHP2 and HDAC inhibitors were combined.[6] |

Effects on Signaling Pathways

The dual inhibition of SHP2 and HDAC by this compound is postulated to impact multiple signaling pathways, leading to a multi-pronged anti-tumor effect.

Inhibition of the RAS-MAPK Pathway

SHP2 is a critical positive regulator of the RAS-MAPK pathway. By inhibiting SHP2, this compound is expected to decrease the levels of GTP-bound RAS, thereby attenuating the downstream phosphorylation cascade involving RAF, MEK, and ERK.[7] This leads to reduced cell proliferation and survival.

Epigenetic Reprogramming and Gene Expression

The HDAC inhibitory activity of this compound leads to the hyperacetylation of histones, resulting in a more open chromatin structure.[4] This can lead to the re-expression of silenced tumor suppressor genes, such as p21, which induces cell cycle arrest.[3] Furthermore, HDAC inhibition can modulate the expression of genes involved in apoptosis and immune recognition.

Enhancement of Antitumor Immunity

A key finding for the dual SHP2/HDAC inhibitor is its ability to boost antitumor immunity.[6] This is thought to occur through several mechanisms:

-

T-cell Activation: The inhibitor has been shown to activate T-cells.[6]

-

Enhanced Antigen Presentation: It can also enhance the antigen presentation function of tumor cells.[6]

-

Promotion of Cytokine Secretion: The inhibitor promotes the secretion of pro-inflammatory cytokines that can aid in the anti-tumor immune response.[6]

Experimental Protocols

Detailed experimental protocols for the characterization of a dual inhibitor like this compound would involve a combination of biochemical and cell-based assays.

In Vitro SHP2 Inhibition Assay (Fluorescence-Based)

This protocol is a representative method for determining the in vitro inhibitory activity of a compound against SHP2.

Objective: To determine the IC50 value of this compound for SHP2.

Materials:

-

Recombinant human SHP2 enzyme

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

-

This compound (or other test compounds)

-

384-well black microplates

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the SHP2 enzyme to each well (except for the no-enzyme control).

-

Add the serially diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the DiFMUP substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell-Based HDAC Activity Assay

This protocol provides a general framework for assessing the HDAC inhibitory activity of a compound within a cellular context.

Objective: To measure the inhibition of endogenous HDAC activity by this compound in a cell line of interest.

Materials:

-

Human cancer cell line (e.g., HCT116)

-

Cell culture medium and supplements

-

Cell-permeable fluorogenic HDAC substrate

-

Lysis buffer

-

Trichostatin A (TSA) as a positive control

-

96-well white or black clear-bottom plates

-

Luminescence or fluorescence plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or TSA for a defined period (e.g., 4-24 hours). Include a vehicle control.

-

Add the cell-permeable HDAC substrate to each well and incubate according to the manufacturer's instructions.

-

Lyse the cells to release the deacetylated fluorescent or luminescent product.

-

Measure the signal using a plate reader.

-

Normalize the signal to cell viability (e.g., using a parallel MTS or CellTiter-Glo assay).

-

Calculate the percent inhibition and determine the IC50 value.[8]

Conclusion

This compound represents a pioneering approach in the development of dual-targeted cancer therapies. By simultaneously inhibiting the critical RAS-MAPK signaling pathway and inducing epigenetic reprogramming, this class of molecules holds the potential to overcome some of the limitations of single-agent therapies. The ability to also enhance antitumor immunity further underscores the therapeutic promise of this strategy. Further research is warranted to fully elucidate the complex interplay of signaling pathways affected by dual SHP2/HDAC inhibition and to translate these promising preclinical findings into clinical applications.

References

- 1. Inhibition of SHP2 as an approach to block RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Src Homology-2 Domain-Containing Phosphatase 2 and Histone Deacetylase Dual Inhibitors with Potent Antitumor Efficacy and Enhanced Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

Dual SHP2/HDAC Inhibition: A Synergistic Approach to Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The combination of targeted therapies is a rapidly evolving paradigm in oncology, aiming to enhance therapeutic efficacy and overcome resistance mechanisms. This technical guide delves into the synergistic anti-cancer effects of dual inhibition of two critical cellular regulators: the protein tyrosine phosphatase SHP2 (Src homology-2 domain-containing phosphatase 2) and histone deacetylases (HDACs). We explore the molecular mechanisms underpinning this synergy, present available quantitative data, provide detailed experimental protocols for key assays, and visualize the involved signaling pathways. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel combination strategies in cancer treatment.

Introduction: The Rationale for Dual SHP2/HDAC Inhibition

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating cellular signaling downstream of receptor tyrosine kinases (RTKs). It is a key activator of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is frequently hyperactivated in various cancers, driving tumor cell proliferation, survival, and differentiation.[1] Consequently, SHP2 has emerged as a promising target for cancer therapy, with several small molecule inhibitors currently in clinical development.[2]

HDACs are a class of enzymes that remove acetyl groups from histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[3] HDACs are often overexpressed in cancer, contributing to the silencing of tumor suppressor genes and promoting oncogenesis.[4] HDAC inhibitors (HDACi) have been shown to induce cell cycle arrest, differentiation, and apoptosis in tumor cells and are approved for the treatment of certain hematological malignancies.[5][6]

The rationale for combining SHP2 and HDAC inhibitors stems from the potential for a multi-pronged attack on cancer cells. By targeting both a key signaling node (SHP2) and a master regulator of gene expression (HDACs), this dual approach aims to achieve a synergistic effect, where the combined therapeutic benefit is greater than the sum of the individual agents.

Mechanism of Synergy: Unraveling the Molecular Crosstalk

The synergistic anti-tumor effect of dual SHP2 and HDAC inhibition is thought to arise from the convergence of their downstream signaling pathways, primarily impacting the RAS-MAPK pathway and microtubule dynamics.

A key mechanism involves the interplay between oncogenic SHP2, microtubule stability, and HDAC6. Oncogenic SHP2 can lead to the destabilization of microtubules, which in turn contributes to the sustained hyperactivation of the ERK signaling pathway.[7] HDAC6, a class IIb HDAC, is a major tubulin deacetylase. Inhibition of HDAC6 can counteract the SHP2-induced microtubule instability. This restoration of microtubule acetylation status appears to attenuate the prolonged ERK activation driven by oncogenic SHP2, thereby reducing cell growth and proliferation.[7]

Furthermore, both SHP2 and HDAC inhibitors have been independently shown to influence cell cycle progression and apoptosis. HDAC inhibitors can induce cell cycle arrest at both the G1 and G2/M phases and promote apoptosis through both intrinsic and extrinsic pathways.[8][9][10] SHP2 inhibition can also impact cell cycle and survival pathways. The simultaneous blockade of both targets likely leads to a more profound and sustained disruption of these critical cellular processes, culminating in enhanced tumor cell death.

Signaling Pathway Diagram

Caption: Interplay of SHP2 and HDAC6 in regulating the ERK pathway.

Quantitative Data Presentation

While the synergistic potential of dual SHP2/HDAC inhibition is mechanistically plausible, comprehensive quantitative data from combination studies are still emerging. The following tables summarize available data, primarily focusing on the potency of dual-target inhibitors and illustrating the type of data required from future combination studies.

Table 1: Inhibitory Activity of a Dual SHP2/HDAC Inhibitor

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| 8t | SHP2 | 20.4 | - | [11] |

| 8t | HDAC1 | 25.3 | - | [11] |

Table 2: Illustrative Data for Synergy Quantification (Hypothetical)

To rigorously quantify synergy, the Combination Index (CI) is often calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The data below is a hypothetical representation of what a dose-response matrix for a combination study of a SHP2 inhibitor (SHP2i) and an HDAC inhibitor (HDACi) might look like.

| SHP2i (nM) | HDACi (nM) | % Inhibition (Single Agent) | % Inhibition (Combination) | Combination Index (CI) |

| 10 | 0 | 20 | - | - |

| 0 | 50 | 15 | - | - |

| 10 | 50 | - | 55 | < 1 (Synergy) |

| 25 | 0 | 40 | - | - |

| 0 | 100 | 30 | - | - |

| 25 | 100 | - | 80 | < 1 (Synergy) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the synergistic effects of SHP2 and HDAC inhibitors.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Cell culture medium (serum-free)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the SHP2 inhibitor, HDAC inhibitor, and their combinations for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the treatment period, remove the medium.

-

Add 100 µL of serum-free medium and 10 µL of MTT solution to each well.[12]

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]

-

Measure the absorbance at 570 nm using a microplate reader.[1]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to assess the modulation of signaling pathways upon drug treatment.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-acetylated-tubulin, anti-cleaved-PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with inhibitors as described for the cell viability assay.

-

Lyse the cells in lysis buffer on ice.[4]

-

Determine the protein concentration of the lysates.[13]

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.[4]

-

Transfer the separated proteins to a membrane.[14]

-

Block the membrane in blocking buffer for 1 hour at room temperature.[11]

-

Incubate the membrane with the primary antibody overnight at 4°C.[4]

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.[14]

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the drug combination in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Tumor cells

-

Matrigel (optional)

-

Drug formulations for injection

-

Calipers

-

Anesthesia

Protocol:

-

Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[15] Matrigel may be mixed with the cells to promote tumor formation.[16]

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, SHP2 inhibitor alone, HDAC inhibitor alone, and the combination).[15]

-

Administer the treatments according to the desired schedule (e.g., daily, twice weekly) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[15]

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Experimental Workflow Diagram

Caption: Workflow for evaluating SHP2/HDACi synergy.

Conclusion and Future Directions

The dual inhibition of SHP2 and HDACs represents a promising and mechanistically rational combination strategy for cancer therapy. The convergence of their effects on key oncogenic signaling pathways, such as the RAS-MAPK pathway, and on fundamental cellular processes like microtubule stability, cell cycle progression, and apoptosis, provides a strong basis for their synergistic anti-tumor activity.

While preclinical evidence is accumulating, further research is needed to fully elucidate the complex molecular crosstalk between SHP2 and HDAC inhibition in different cancer contexts. The identification of predictive biomarkers to select patient populations most likely to benefit from this combination therapy will be crucial for its clinical translation. Moreover, optimizing dosing and scheduling will be critical to maximize efficacy while minimizing potential toxicities. The continued development of dual-specificity inhibitors and the execution of well-designed clinical trials will be instrumental in realizing the full therapeutic potential of this innovative approach.

References

- 1. astx.com [astx.com]

- 2. Synergistic Antitumor Effects of Novel HDAC Inhibitors and Paclitaxel In Vitro and In Vivo | PLOS One [journals.plos.org]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. Drug Combinations Identified by High-Throughput Screening Promote Cell Cycle Transition and Upregulate Smad Pathways in Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combination drug screen identifies synergistic drug interaction of BCL-XL and class I histone deacetylase inhibitors in MYC-amplified medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. Synergistic effect of HDAC inhibitor Chidamide with Cladribine on cell cycle arrest and apoptosis by targeting HDAC2/c-Myc/RCC1 axis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radius additivity score: a novel combination index for tumour growth inhibition in fixed-dose xenograft studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.psu.edu [pure.psu.edu]

- 11. researchgate.net [researchgate.net]

- 12. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. d-nb.info [d-nb.info]

- 16. Quantitative structure-activity relationship analysis and virtual screening studies for identifying HDAC2 inhibitors from known HDAC bioactive chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Shp2/hdac-IN-1 in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shp2/hdac-IN-1 is a potent dual inhibitor targeting both the Src homology-2 domain-containing phosphatase 2 (SHP2) and histone deacetylase (HDAC).[1][2][3] This novel compound, also identified as compound 8t , has demonstrated significant anti-tumor efficacy in preclinical studies by combining two critical anti-cancer mechanisms.[1][2][3] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways, primarily through the RAS-MAPK pathway. HDACs are a class of enzymes that remove acetyl groups from histones and other proteins, thereby regulating gene expression. Dysregulation of both SHP2 and HDACs is frequently observed in various cancers. The dual inhibition by this compound presents a promising therapeutic strategy to synergistically suppress tumor growth and enhance anti-tumor immunity.[1][3]

These application notes provide detailed protocols for utilizing this compound in cell culture studies to evaluate its biological effects on cancer cells.

Data Presentation

In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| SHP2 | 20.4 | [1][2][3] |

| HDAC1 | 25.3 | [1][2] |

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action

Caption: Dual inhibition of SHP2 and HDAC by this compound.

General Experimental Workflow

Caption: Workflow for evaluating this compound in cell culture.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: A variety of cancer cell lines can be used, such as the MV4-11 (Acute Myeloid Leukemia) cell line in which synergistic effects were first observed.[1][2]

-

Culture Conditions: Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

-

Store the stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

-

Treatment of Cells:

-

Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting and apoptosis assays).

-

Allow cells to adhere and reach the desired confluency (typically 50-70%).

-

Dilute the this compound stock solution in a complete culture medium to the desired final concentrations.

-

Replace the existing medium with the medium containing this compound or a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

Cell Viability Assay (MTS/CCK-8 Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

Reagent Addition: Add 10-20 µL of MTS or CCK-8 reagent to each well.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).

Western Blot Analysis

This technique is used to detect changes in the expression and post-translational modification of specific proteins.

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Separate the protein samples on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Recommended antibodies include:

-

p-ERK (to assess SHP2 pathway inhibition)

-

Total ERK

-

Acetylated-Histone H3 (to assess HDAC inhibition)

-

Histone H3

-

Acetylated-α-tubulin

-

α-tubulin

-

Cleaved PARP (as a marker of apoptosis)

-

GAPDH or β-actin (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Collection: After treatment, collect both the adherent and floating cells.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

This compound is a powerful dual-target inhibitor with significant potential in cancer research. The protocols outlined above provide a framework for investigating its cellular mechanisms and anti-proliferative effects. It is recommended to optimize these protocols based on the specific cell lines and experimental conditions used. Careful data interpretation will be crucial in elucidating the full therapeutic potential of this promising compound.

References

Application Notes and Protocols for Shp2/HDAC-IN-1 in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Shp2/HDAC-IN-1, a potent dual inhibitor of Src homology-2 domain-containing phosphatase 2 (SHP2) and histone deacetylase (HDAC), in a xenograft mouse model of cancer. This document outlines the inhibitor's mechanism of action, provides detailed experimental protocols for in vivo studies, and presents a framework for data analysis and interpretation.

Application Notes

Introduction

This compound is a novel small molecule that concurrently targets two critical pathways implicated in cancer progression: the RAS-MAPK signaling cascade regulated by SHP2 and the epigenetic landscape controlled by HDACs.[1][2] The dual inhibition strategy offers a promising therapeutic approach to overcome drug resistance and enhance anti-tumor efficacy.

Mechanism of Action

SHP2 Inhibition: SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in activating the RAS-MAPK signaling pathway downstream of receptor tyrosine kinases (RTKs).[3][4] By inhibiting SHP2, this compound prevents the dephosphorylation of signaling molecules, leading to the suppression of RAS activation and downstream proliferation signals.

HDAC Inhibition: HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[5][6] this compound inhibits HDAC activity, resulting in histone hyperacetylation, chromatin relaxation, and the re-expression of genes that can induce cell cycle arrest, and apoptosis.[6]

The synergistic action of inhibiting both SHP2 and HDAC is thought to provide a more potent and durable anti-tumor response compared to single-agent therapies.

In Vitro Activity

This compound has demonstrated potent inhibitory activity against both SHP2 and HDAC1 in biochemical assays.

| Target | IC50 (nM) |

| SHP2 | 20.4[1][2][7] |

| HDAC1 | 25.3[1][2] |

Table 1: In vitro inhibitory activity of this compound.

Experimental Protocols

Xenograft Mouse Model Establishment

This protocol describes the subcutaneous implantation of cancer cells to generate a xenograft model.

Materials:

-

Cancer cell line of interest (e.g., MV4-11, a human acute myeloid leukemia cell line)

-

Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)

-

Sterile phosphate-buffered saline (PBS)

-

Matrigel (optional)

-

Syringes and needles (27-30 gauge)

-

Anesthetic (e.g., isoflurane)

-

Animal facility with appropriate housing and care

Procedure:

-

Culture cancer cells to the logarithmic growth phase.

-

Harvest and resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL. For some cell lines, mixing with Matrigel at a 1:1 ratio can improve tumor take rate.

-

Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.

-

Monitor the mice regularly for tumor growth and overall health.

Drug Preparation and Administration

Materials:

-

This compound

-

Vehicle solution (e.g., DMSO, PEG300, Tween 80, and saline)

-

Syringes and gavage needles (for oral administration) or appropriate needles for other routes.

Procedure:

-

Prepare the dosing solution of this compound in the appropriate vehicle. The formulation will depend on the chosen route of administration and the compound's solubility. A typical vehicle might consist of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

Divide the mice into treatment and control groups once the tumors reach a palpable size (e.g., 100-200 mm³).

-

Administer this compound to the treatment group at the desired dose and schedule (e.g., 50 mg/kg, daily by oral gavage).

-

Administer the vehicle solution to the control group following the same schedule.

Tumor Growth Monitoring and Data Collection

Materials:

-

Digital calipers or a tumor imaging system

-

Animal scale

Procedure:

-

Measure the tumor dimensions (length and width) with digital calipers every 2-3 days.

-

Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Record the body weight of each mouse at each measurement time point to monitor for toxicity.

-

Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint size or for a specified duration.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Pharmacodynamic (PD) Analysis

PD studies are crucial to confirm that this compound is engaging its targets in vivo.

Procedure:

-

At various time points after the final dose, collect tumor and blood samples.

-

For SHP2 target engagement: Prepare tumor lysates and perform Western blotting to assess the phosphorylation levels of downstream effectors like ERK (p-ERK). A decrease in p-ERK levels would indicate SHP2 inhibition.

-

For HDAC target engagement: Analyze histone acetylation levels (e.g., acetyl-H3) in tumor lysates by Western blotting or in peripheral blood mononuclear cells (PBMCs) by flow cytometry. An increase in histone acetylation would confirm HDAC inhibition.

Pharmacokinetic (PK) Analysis

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Procedure:

-

Administer a single dose of this compound to a cohort of mice.

-

Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

-

Process the blood to obtain plasma.

-

Analyze the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.

-

Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Data Presentation

In Vivo Efficacy of this compound in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle | - | Oral Gavage | 0 | +2.5 |

| This compound | 50 | Oral Gavage | 75 | -1.8 |

Table 2: Example of in vivo efficacy data for this compound in a subcutaneous xenograft model.

Pharmacokinetic Profile of this compound

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) |

| 50 | 1500 | 2 | 7500 |

Table 3: Example of pharmacokinetic parameters of this compound in mice following a single oral dose.

Visualizations

References

- 1. Discovery of Novel Src Homology-2 Domain-Containing Phosphatase 2 and Histone Deacetylase Dual Inhibitors with Potent Antitumor Efficacy and Enhanced Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single Inhibitors versus Dual Inhibitors: Role of HDAC in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. cymitquimica.com [cymitquimica.com]

Application Notes and Protocols for Cell-Based Assays of Shp2/hdac-IN-1 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shp2/hdac-IN-1 is a novel dual-target inhibitor that demonstrates potent and simultaneous inhibitory activity against both Src homology-2 domain-containing phosphatase 2 (SHP2) and histone deacetylase (HDAC) enzymes.[1][2] This bifunctional molecule was developed through a pharmacophore fusion strategy, inspired by the observed synergistic anti-proliferative effects of combining SHP2 and HDAC inhibitors in cancer cell lines.[2] By targeting two distinct and critical pathways in cancer progression, this compound presents a promising therapeutic strategy for cancer immunotherapy and treatment. These application notes provide detailed protocols for cell-based assays to evaluate the in-vitro efficacy of this compound.

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, proliferation, and differentiation through its involvement in various signaling pathways, including the RAS/MAPK pathway.[1] HDACs are a class of enzymes that regulate gene expression by removing acetyl groups from histones and other non-histone proteins, thereby influencing cell cycle progression, apoptosis, and differentiation. The dual inhibition of SHP2 and HDACs is hypothesized to exert a more potent anti-tumor effect than targeting either pathway alone.

Quantitative Data Summary

The following tables summarize the in-vitro inhibitory and anti-proliferative activities of this compound (referred to as compound 8t in the source literature) and its constituent pharmacophore-related individual inhibitors, SHP099 (SHP2 inhibitor) and SAHA (HDAC inhibitor).

Table 1: In-vitro Inhibitory Activity of this compound and Reference Compounds [2]

| Compound | Target | IC50 (nM) |

| This compound (8t) | SHP2 | 20.4 |

| HDAC1 | 25.3 | |

| SHP099 | SHP2 | 71.3 |

| SAHA | HDAC1 | 88.8 |

Table 2: Anti-proliferative Activity of this compound and Reference Compounds in MV4-11 Cells [2]

| Compound | IC50 (nM) |

| This compound (8t) | 31.2 |

| SHP099 | 1530 |

| SAHA | 127 |

| SHP099 + SAHA (Combination) | 102 |

Signaling Pathways and Experimental Workflow

SHP2 Signaling Pathway

HDAC Signaling Pathway

Experimental Workflow for Cell Viability Assay

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MV4-11, a human acute myeloid leukemia cell line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.

-

Carefully remove the medium from each well and add 100 µL of the medium containing the different concentrations of the inhibitor.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

After the 72-hour incubation, add 20 µL of MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis in cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control for 24-48 hours.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within 1 hour of staining.

-

Use appropriate compensation settings for FITC and PI channels.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Western Blot Analysis

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the SHP2 signaling pathway (e.g., p-ERK) and the acetylation status of HDAC substrates (e.g., acetylated-Histone H3).

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound (dissolved in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-acetyl-Histone H3, anti-Histone H3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Seed and treat cells with this compound as described in the apoptosis assay protocol.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-